(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19FN2O4S2 and its molecular weight is 422.49. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Fluorine atom : Enhances electronic properties and lipophilicity.
- Methylsulfonyl group : Potentially increases solubility and bioavailability.
The molecular formula is C19H19FN2O4S with a molecular weight of 422.5 g/mol. The structural features contribute to its interaction with various biological targets, making it a candidate for pharmaceutical applications.
Anticancer Properties
Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, such as those from lung, colon, and breast cancers. The mechanism of action is often associated with the modulation of cell signaling pathways and induction of apoptosis .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-donor groups in the structure enhances the compound's effectiveness against various pathogens. In particular, modifications in the benzothiazole ring have been linked to increased antibacterial and antifungal activities .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Starting Materials : Combine 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole.
- Reaction Conditions : Conduct under acidic conditions to facilitate the formation of the amide bond.
- Purification : Use chromatography for product purification.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on similar benzothiazole derivatives, one compound demonstrated a GI50 value of less than 0.1 nM against breast cancer cell lines (MCF-7). This highlights the potential potency of structurally related compounds in targeting cancer cells effectively .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-16-9-6-14(20)12-17(16)27-19(22)21-18(23)13-4-7-15(8-5-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCJEYZXRZLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.